Octahydrofuro[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1214875-19-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2 |
InChI Key |
GZJVTAUEKSQLNO-UHFFFAOYSA-N |
SMILES |
C1CC2C(CCO2)NC1 |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Octahydrofuro 3,2 B Pyridine and Its Analogues
Retrosynthetic Approaches to the Octahydrofuro[3,2-b]pyridine Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. sathyabama.ac.ine3s-conferences.org This section explores strategic disconnections and enzymatic considerations for the synthesis of the this compound framework.
Strategic Disconnections for Bicyclic Framework Construction
The construction of the fused bicyclic system of this compound can be approached through several strategic bond disconnections. A common strategy involves disconnecting the C-O bond of the tetrahydrofuran (B95107) ring and a C-N or C-C bond of the piperidine (B6355638) ring. This leads to acyclic or monocyclic precursors that can be cyclized in the forward synthesis.
Key retrosynthetic disconnections often focus on:
Intramolecular Cycloetherification: This approach disconnects the ether linkage of the furan (B31954) ring, leading to a piperidine derivative with a pendant hydroxyl group and a suitable leaving group. The forward synthesis then involves an intramolecular Williamson ether synthesis or a related cyclization.
Pictet-Spengler Reaction: For certain analogues, a Pictet-Spengler type disconnection can be envisioned, particularly for tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This involves the reaction of a furan-containing β-arylethylamine with an aldehyde or ketone. beilstein-journals.org
[3+2] Cycloaddition: A [3+2] cycloaddition strategy can be a powerful tool for constructing the five-membered tetrahydrofuran ring. researchgate.netnih.gov This would involve a 1,3-dipole and a dipolarophile, where one component is part of the pre-formed piperidine ring.
Ring-Closing Metathesis (RCM): An alternative disconnection strategy could involve breaking two carbon-carbon bonds that can be formed via RCM of a diene precursor.
A notable example involves the synthesis of dl-febrifugine, where a key intermediate is an N-protected 2-allyl-3-hydroxypiperidine. pharm.or.jp This intermediate is then subjected to bromocycloetherification to construct the this compound core. pharm.or.jp Another approach has utilized an intramolecular alkoxide exchange/Michael addition/hydrogenation sequence to construct the bicyclic ring system of an octahydrofuro[3,4-b]pyridine (B3307617) analogue. nih.gov
| Disconnection Strategy | Key Precursor Type | Forward Reaction |
| Intramolecular Cycloetherification | Hydroxy-substituted piperidine | Williamson ether synthesis, Iodocycloetherification researchgate.netnih.gov |
| Pictet-Spengler Reaction | Furan-containing β-arylethylamine | Acid-catalyzed cyclization beilstein-journals.org |
| [3+2] Cycloaddition | Piperidine with dipolarophile/dipole | Cycloaddition reaction researchgate.netnih.gov |
| Intramolecular Michael Addition | Unsaturated piperidine derivative | Base or acid-catalyzed cyclization nih.gov |
Enzymatic Retrosynthesis Considerations for Natural Product Analogue Synthesis
Enzymatic retrosynthesis is an emerging field that utilizes enzymes to catalyze key bond-forming or bond-breaking reactions, offering high chemo-, regio-, and enantioselectivity. nih.govrsc.org For the synthesis of natural product analogues containing the this compound core, enzymatic methods can be particularly advantageous. nih.govmdpi.com
A key consideration is the identification of suitable enzymes that can act on precursors to the bicyclic system. nih.govrsc.org For instance, a hydrolase could be used in a retrosynthetic sense to disconnect an ester or amide linkage in a precursor, leading to simpler starting materials. In the forward direction, a lipase (B570770) could catalyze a key acylation or deacylation step with high stereoselectivity.
Furthermore, oxidoreductases could be employed for the stereoselective introduction of hydroxyl groups, which can then direct the formation of the tetrahydrofuran ring. nih.gov The use of chemoenzymatic strategies, which combine both chemical and enzymatic steps, can streamline the synthesis of complex molecules like natural product analogues. nih.govbiorxiv.org These approaches can lead to more efficient and sustainable synthetic routes. nih.gov
Total Synthesis and Formal Synthesis Routes for this compound
The total synthesis of natural products and their analogues containing the this compound skeleton has been a subject of significant research. These efforts have led to the development of various synthetic strategies, including both linear and convergent approaches.
Convergent and Linear Synthesis Pathways Utilizing Key Intermediates
Both convergent and linear synthetic strategies have been successfully employed in the construction of the this compound ring system.
Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential manner. fiveable.meyoutube.com While conceptually straightforward, this approach can be inefficient for complex targets due to the multiplicative effect of yields at each step. wikipedia.orguniurb.it An example of a linear approach to an octahydrofuro[2,3-b]pyridine derivative involved a sequence of reactions starting from N-benzenesulfonylpiperidin-3-one, including a Wittig olefination, reduction, and intramolecular addition. clockss.org
The choice between a linear and convergent approach depends on the specific target molecule and the availability of starting materials and reliable reactions. fiveable.me
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear | Step-by-step construction of the molecule in a sequential manner. fiveable.meyoutube.com | Conceptually simple to plan. | Can be lengthy and have low overall yields for complex molecules. wikipedia.orguniurb.it |
| Convergent | Independent synthesis of fragments followed by their coupling. fiveable.mewikipedia.orgscholarsresearchlibrary.com | More efficient, higher overall yields, allows for parallel synthesis. wikipedia.orguniurb.itscholarsresearchlibrary.com | May require more complex planning for fragment coupling. |
Strategic Application of Cycloaddition and Cyclization Reactions
Cycloaddition and cyclization reactions are powerful tools for the construction of the fused heterocyclic system of this compound. researchgate.netijpsonline.com
[3+2] Cycloaddition: As mentioned in the retrosynthesis section, [3+2] cycloaddition reactions can be used to form the tetrahydrofuran ring. This strategy offers a high degree of control over stereochemistry and can be used to introduce functionality into the ring system.
Intramolecular Cycloetherification: This is a widely used strategy for forming the tetrahydrofuran ring. A key example is the debenzylative iodocycloetherification of a C-allyl iminosugar to synthesize bicyclic iminosugar C-glycosides based on an this compound motif. researchgate.netnih.gov This reaction proceeds with high stereoselectivity.
Pictet-Spengler Cyclization: While more commonly applied to the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction has been adapted for the synthesis of related fused furanopyridine systems. beilstein-journals.org
[2+2+2] Cycloaddition: The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules is a powerful method for the de novo construction of the pyridine (B92270) ring. rsc.org This could be a potential strategy for constructing the piperidine ring of the target system from acyclic precursors.
Radical Cyclization: Radical cyclizations can also be employed to form the bicyclic framework. For instance, an N-bromosuccinimide (NBS)-mediated intramolecular addition reaction of a 2-(1-benzenesulfonyl-1,4,5,6-tetrahydropyridin-3-yl)ethanol derivative has been used to prepare the octahydrofuro[2,3-b]pyridine skeleton. clockss.org
Multi-component Approaches to the Fused Heterocyclic System
Multi-component reactions (MCRs) are one-pot reactions in which three or more reactants combine to form a single product, incorporating essentially all of the atoms of the starting materials. nih.govmdpi.comfrontiersin.orgresearchgate.net MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govfrontiersin.org
For the synthesis of the this compound system, a multi-component strategy could potentially assemble the core structure in a single step from simple, readily available starting materials. For example, a three-component reaction involving an amine, an aldehyde, and a furan-containing component could be envisioned. While specific MCRs for the direct synthesis of the parent this compound are not extensively reported, the development of such reactions represents a promising area for future research. The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been achieved through MCRs, highlighting the potential of this approach for constructing fused pyridine heterocycles. frontiersin.orgbeilstein-journals.orgrsc.org
Stereoselective and Enantioselective Construction of the this compound System
The creation of stereochemically defined this compound scaffolds is of paramount importance, given their presence in biologically active molecules. The control over both relative and absolute stereochemistry during synthesis is crucial and has been addressed through various sophisticated methodologies.
Chiral Auxiliary and Ligand-Mediated Approaches to Asymmetric Synthesis
Asymmetric synthesis often employs chiral auxiliaries, which are stereogenic units temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed for reuse. wikipedia.org This strategy is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
In the context of synthesizing chiral heterocyclic systems, chiral auxiliaries have proven effective. For instance, oxazolidinones and camphorsultams are widely used auxiliaries that can be attached to a precursor molecule. wikipedia.org The inherent chirality of the auxiliary shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a diastereoselective transformation. wikipedia.org A notable example is the use of camphorsultam in the asymmetric synthesis of an oxazoline (B21484) ring, where it provided superior diastereoselectivity compared to an oxazolidinone auxiliary. wikipedia.org Similarly, pseudoephedrine can serve as a chiral auxiliary, enabling stereoselective alkylation reactions on an attached acyclic chain before the formation of the heterocyclic ring. wikipedia.org
Chiral ligands, in coordination with a metal center, also play a pivotal role in asymmetric catalysis. The synthesis of tunable chiral pyridine–aminophosphine ligands, for example, starts from chiral scaffolds obtained through highly enantioselective ruthenium-catalyzed asymmetric hydrogenation. rsc.org These ligands can then be used in other catalytic transformations to induce chirality. The development of non-C2-symmetric chiral-at-ruthenium catalysts and chiral bis(oxazoline) ligands further expands the toolbox for synthesizing enantiomerically pure complexes that can catalyze asymmetric reactions. uni-marburg.de
A general scheme for using a chiral auxiliary is depicted below:
Covalent attachment of the chiral auxiliary to a prochiral substrate.
Diastereoselective reaction controlled by the auxiliary.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Metal-Catalyzed Enantioselective Transformations (e.g., Ruthenium-catalyzed asymmetric hydrogenation)
Metal-catalyzed enantioselective reactions, particularly hydrogenation, are powerful tools for establishing stereocenters in heterocyclic compounds. Ruthenium-based catalysts are especially prominent in the asymmetric hydrogenation of nitrogen-containing heterocycles. rsc.orgnih.gov
Ruthenium complexes featuring chiral ligands such as BINAP and its derivatives, or chiral pincer ligands, have been successfully applied in the asymmetric transfer hydrogenation of various ketones, including those with a pyridine ring. d-nb.info For instance, a small library of tunable chiral pyridine–aminophosphine ligands was synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. These scaffolds were obtained with high yields and excellent enantioselectivities through the ruthenium-catalyzed asymmetric hydrogenation of the corresponding 2-(pyridin-2-yl)quinolines. rsc.org
A significant advancement involves the use of sterically demanding chiral-at-metal ruthenium(II) catalysts. researchgate.net One such catalyst is composed of two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. The specific coordination of these ligands creates a chiral environment around the ruthenium center, enabling highly enantioselective transformations. researchgate.net
Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for β-substituted α-oxobutyrolactones, creating two adjacent stereocenters with excellent control through a dynamic kinetic resolution process. dicp.ac.cn This methodology highlights the capability of ruthenium catalysts to control complex stereochemical outcomes. The use of directing groups, such as amides, has also enabled the ruthenium-catalyzed asymmetric hydrogenation of challenging substrates like nonsymmetrical naphthalenes, providing access to chiral amides with high enantiomeric excess. dicp.ac.cn
Control of Relative and Absolute Stereochemistry in Bicyclic Scaffolds
Achieving control over both relative and absolute stereochemistry is a central challenge in the synthesis of complex bicyclic systems like this compound. The fused nature of the rings introduces multiple stereocenters that must be set with precision.
One effective strategy involves an iodocycloetherification reaction on a C-allyl iminosugar precursor. This key step simultaneously forms the tetrahydrofuran ring and introduces a halogen, which can be further functionalized. The stereochemistry of the starting iminosugar dictates the absolute stereochemistry of the final bicyclic product. The fused tetrahydrofuran ring forces the piperidine ring into a specific conformation, in this case, a flattened ¹C₄ chair, as confirmed by NMR and DFT studies. researchgate.net
The use of chiral auxiliaries, as discussed previously, is another powerful method. By attaching a chiral auxiliary to a precursor, one can perform diastereoselective reactions to build the bicyclic scaffold. For example, a chiral auxiliary approach has been demonstrated for the stereoselective synthesis of topologically chiral catenanes, where the auxiliary directs the formation of one diastereomer over another. nih.gov After the rings are formed, the auxiliary is cleaved to yield the enantiopure product. nih.gov
Metal-catalyzed reactions also offer a high degree of control. For instance, in the ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones, the reaction proceeds via dynamic kinetic resolution to produce cis-configured products with high diastereoselectivity and enantioselectivity. dicp.ac.cn This demonstrates the ability to control both relative (cis/trans) and absolute stereochemistry in a single step.
Transformations and Functionalization of the this compound Ring System
Once the core this compound scaffold is constructed, its further transformation and functionalization are crucial for creating diverse analogues for various applications.
Regioselective Functionalization Strategies at Diverse Positions
The ability to selectively introduce functional groups at specific positions on the this compound ring is essential for structure-activity relationship studies. Various strategies have been developed for the regioselective functionalization of pyridine and furopyridine systems.
One powerful technique is regioselective lithiation. By choosing appropriate bases and conditions, specific protons on the furopyridine ring can be abstracted, followed by quenching with an electrophile to introduce a substituent. For example, successive regioselective lithiations have been used to create polyfunctionalized furo[3,2-b]pyridines. researchgate.net This method allows for the controlled introduction of substituents at positions that might otherwise be difficult to access.
The Minisci reaction offers a complementary approach for the C-H functionalization of electron-deficient heterocycles like pyridine. However, controlling regioselectivity can be a challenge. nih.gov A recent innovation involves the use of a removable blocking group at the C-2 position of pyridine, which directs Minisci-type alkylation specifically to the C-4 position. nih.gov This strategy provides excellent control and allows for the synthesis of 4-alkylated pyridines from the parent heterocycle. nih.gov Mechanochemical activation of magnesium has also been shown to mediate the direct C-4 alkylation of pyridines with high regioselectivity. organic-chemistry.org
For halogenated pyridines, which are common synthetic intermediates, regioselective functionalization can be achieved through halogen-metal exchange reactions. For instance, the selective functionalization of 2-chloropyridines at the 4- and 5-positions has been a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com By carefully choosing the halogen pattern (e.g., 2-chloro-4,5-dibromopyridine or 4-bromo-2-chloro-5-iodopyridine), orthogonal functionalization can be achieved. mdpi.com
Cascade and Tandem Reaction Methodologies for Building Complexity
The Pictet-Spengler reaction is a classic example of a tandem process that can be used to build tetrahydrofuro[3,2-c]pyridine systems, which are isomeric to the [3,2-b] system. This reaction involves the condensation of an ethanamine derivative with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.org This approach has been used to synthesize a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org
More complex cascade reactions have also been developed. For example, a cascade cyclization of 1,3-diynamides has been reported for the synthesis of polycyclic structures that contain the this compound motif. dntb.gov.ua Similarly, a Lewis acid-catalyzed [2+2] cycloaddition/retroelectrocyclization/1,6-addition relay has been developed for the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines, rapidly building molecular complexity with high diastereoselectivity. researchgate.net These methods demonstrate the power of cascade reactions to assemble multiple rings and stereocenters in a controlled manner.
Post-Cyclization Modifications and Introduction of Aglycon Moieties
Following the successful construction of the core this compound skeleton, subsequent modifications are crucial for diversifying the structure and exploring its potential as a glycomimetic. A key strategy involves the introduction of various aglycon moieties, which can significantly influence the biological activity of the final compounds. Research has demonstrated that functionalizing the bicyclic system, often through a strategically placed halogen, allows for the attachment of a wide array of chemical groups.
A prominent and effective methodology for this purpose involves an initial debenzylative iodocycloetherification of a C-allyl iminosugar precursor. researchgate.netnih.gov This reaction not only forms the fused tetrahydrofuran ring but also installs an iodine atom, which serves as a versatile handle for subsequent nucleophilic displacement reactions. researchgate.netnih.govacs.org This halogen's reactivity enables the introduction of a diverse set of aglycon moieties with varying sizes and functionalities. nih.gov
Detailed research findings have shown that this iodine displacement strategy can be used to incorporate groups bearing functionalities such as alcohols, amines, amides, and triazoles. researchgate.netnih.govacs.orgresearchgate.net This versatility is critical for probing the structure-activity relationships of these iminosugar analogues. The nature of the aglycon moiety has been found to be a determining factor in the inhibitory potency and selectivity of these compounds against various glycosidases. researchgate.netnih.gov
The table below summarizes the types of aglycon moieties that have been successfully introduced onto the this compound scaffold using the post-cyclization halogen displacement strategy.
Table 1: Examples of Aglycon Moieties Introduced via Nucleophilic Displacement
| Aglycon Moiety Functional Group | Specific Example of Introduced Moiety |
|---|---|
| Alcohol | Hydroxyalkyl groups |
| Amine | Aminoalkyl groups |
| Amide | Carboxamide groups |
| Triazole | Substituted triazole rings |
Data sourced from multiple studies on the modification of the this compound scaffold. researchgate.netnih.govacs.org
The introduction of these varied aglycons has led to the development of potent glycosidase inhibitors. For instance, analogues featuring hydrophobic aglycon moieties have demonstrated superior inhibitory activity. researchgate.netnih.gov The strategic addition of these groups directly impacts the interaction of the iminosugar with the enzyme's active site.
The following table presents inhibitory data for specific this compound analogues, highlighting the influence of the aglycon moiety on biological activity.
Table 2: Glycosidase Inhibition by Modified this compound Analogues
| Compound | Target Enzyme | Inhibition Value |
|---|---|---|
| Compound 10 (with hydrophobic aglycon) | Rice α-glucosidase | IC₅₀ = 7.7 μM |
| Compound 11 (with hydrophobic aglycon) | Human lysosome β-glucosidase | IC₅₀ = 2.7 μM |
| Iminosugar 5 | O-GlcNAcase (OGA) | Kᵢ = 140 μM |
Data sourced from Désiré et al. (2021). researchgate.netnih.gov
These findings underscore the importance of post-cyclization modifications in tuning the biological profile of this compound-based compounds. The ability to systematically alter the aglycon portion of the molecule is a powerful tool for developing selective and high-affinity enzyme inhibitors. researchgate.netnih.gov
Comprehensive Structural Elucidation and Conformational Analysis of Octahydrofuro 3,2 B Pyridine Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the structural elucidation of octahydrofuro[3,2-b]pyridine derivatives, providing insights into connectivity, molecular formula, and the preferred conformations in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for deducing the conformational preferences of the this compound ring system in solution. ipb.ptupi.edu Studies on various derivatives, particularly those related to iminosugars, have shown that the fusion of the tetrahydrofuran (B95107) (THF) ring to the piperidine (B6355638) ring significantly influences the latter's conformation. researchgate.netnih.gov
In several C-glycoside derivatives based on the this compound motif, NMR analysis has revealed that the piperidine ring is constrained and adopts a flattened ¹C₄ or ⁴C₁ chair conformation. researchgate.netnih.govresearchgate.net This conformational preference is a direct consequence of the steric constraints imposed by the fused five-membered THF ring. The analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments like COSY, HSQC, and HMBC are instrumental in determining the relative stereochemistry and the spatial orientation of substituents on the bicyclic core. orcid.orguniv-poitiers.frresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine (B92270) and Piperidine Rings
| Position | Pyridine (CDCl₃) ipb.pt | Piperidine (CDCl₃) ipb.pt |
| ¹H NMR | ||
| H-2, H-6 | 8.59 | 2.77 |
| H-3, H-5 | 7.38 | 1.52 |
| H-4 | 7.35 | 1.52 |
| ¹³C NMR | ||
| C-2, C-6 | 149.8 | 47.5 |
| C-3, C-5 | 123.6 | 27.2 |
| C-4 | 135.7 | 25.5 |
| Note: This table provides general chemical shift ranges for the parent pyridine and piperidine systems as a reference. Specific shifts for this compound derivatives will vary based on substitution. |
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to accurately determine the elemental composition of newly synthesized this compound derivatives. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident validation of the molecular formula. researchgate.net This technique is routinely used in conjunction with NMR and other spectroscopic methods to confirm the identity of target compounds. For instance, in the synthesis of novel carbohydrate-anchored oxazolines which can feature related fused heterocyclic systems, HRMS was a key method for structural confirmation. researchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound derivatives and offers insights into the molecular structure. nih.govscispace.com The interpretation of the spectra relies on empirical correlations and comparisons with known compounds. cdnsciencepub.com
In fused heterocyclic systems, characteristic vibrational modes can be assigned to different parts of the molecule. rsc.org For the this compound skeleton, one would expect to observe:
C-H stretching vibrations: Typically in the 2850-3000 cm⁻¹ region for the saturated portions of the rings.
C-O stretching vibrations: Associated with the ether linkage in the tetrahydrofuran ring, usually appearing in the 1050-1150 cm⁻¹ region.
C-N stretching vibrations: For the piperidine ring, typically observed in the 1020-1250 cm⁻¹ range.
Ring stretching and deformation modes: These vibrations, which involve the entire bicyclic framework, occur in the fingerprint region (below 1500 cm⁻¹) and are highly characteristic of the specific molecular structure. acs.orgresearchgate.net
Raman spectroscopy complements FTIR by being particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete picture of the vibrational characteristics of the molecule. xmu.edu.cnnih.gov
Table 2: General FTIR and FT-Raman Characteristic Frequencies for Fused Heterocycles
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch (secondary amine) | 3300-3500 | FTIR |
| C-H Stretch (alkane) | 2850-2960 | FTIR, FT-Raman |
| C-O Stretch (ether) | 1050-1150 | FTIR |
| C-N Stretch (amine) | 1020-1250 | FTIR |
| Ring Breathing/Stretching | 800-1600 | FTIR, FT-Raman |
| Note: These are general ranges and the exact positions of the bands depend on the specific structure and substitution of the this compound derivative. |
Theoretical and Computational Approaches to Conformational Analysis
Computational chemistry offers powerful tools to complement experimental data, providing insights into the relative stabilities of different conformations and the energetic barriers between them.
Density Functional Theory (DFT) has emerged as a robust computational method for studying the conformational landscape of organic molecules, including this compound derivatives. mdpi.comdtu.dkmdpi.com Theoretical calculations are used to optimize the geometry of possible conformers and determine their relative energies, thereby identifying the most stable, low-energy conformations (energy minima). researchgate.netnih.gov
For bicyclic iminosugar C-glycosides with an this compound core, DFT calculations have been instrumental in corroborating experimental findings. researchgate.netnih.govresearchgate.net These theoretical studies confirmed that the fused ring system forces the six-membered piperidine ring into a flattened chair conformation, consistent with the data obtained from NMR spectroscopy. researchgate.netnih.gov By calculating the energies of different possible chair, boat, and twist-boat conformations, DFT can quantify the energetic penalty associated with conformations other than the preferred one, thus explaining the high degree of conformational rigidity in this bicyclic system.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic conformational landscape of molecules. For this compound derivatives, which possess a flexible bicyclic system, MD simulations provide critical insights into their behavior in various environments over time, complementing static pictures from methods like NMR or X-ray crystallography.
Researchers have employed MD simulations to understand the conformational preferences and flexibility of these scaffolds. For instance, in studies of galactose-derived bicyclic iminosugar C-glycosides featuring the this compound core, MD simulations have been performed in vacuo (in a vacuum) to explore the potential energy surface of the molecule. researchgate.net These simulations help in understanding the fluctuations and stability of different conformations.
One key area of investigation is the behavior of glycosidic linkages when the this compound scaffold is part of a larger molecule. MD simulations have shown that a β(1→4)-glycosidic linkage can exhibit fluctuations among several low-energy regions. researchgate.net A significant finding from these simulations is that such a linkage may spend the majority of its time (approximately 85%) in a conformation close to the global minimum energy state. researchgate.net This dynamic behavior is crucial for understanding how these molecules might interact with biological targets.
The choice of force field and simulation parameters, such as the dielectric constant, is critical for the accuracy of the results. It has been noted that the AMBER force field can sometimes overestimate electrostatic contributions, which may lead to discrepancies with experimental results when simulations are run at a low dielectric constant. researchgate.net This highlights the necessity of careful parameterization and validation of simulation protocols against experimental data, such as that from NMR.
The dynamic insights from MD are essential for designing ligands. By simulating the molecule's behavior, for example in proximity to a biological membrane, researchers can gain structural information that informs the design of rigid scaffolds. researchgate.net These scaffolds are intended to hold pharmacophoric groups in the correct orientation for binding to a receptor. researchgate.net
Table 1: Summary of MD Simulation Findings for this compound Derivatives
| Simulation Aspect | Finding | Reference |
|---|---|---|
| Conformational Flexibility | The fused tetrahydrofuran (THF) ring constrains the piperidine ring to adopt a flattened ¹C₄ conformation. | researchgate.net |
| Glycosidic Linkage Dynamics | A β(1→4)-glycosidic linkage shows fluctuations among three low-energy regions, spending ~85% of its time near the global minimum. | researchgate.net |
| Force Field Considerations | Overestimation of electrostatic contributions in the AMBER force field can occur at low dielectric constants, potentially affecting accuracy. | researchgate.net |
| Application in Design | MD simulations provide structural information used to design rigid C-galactosidic scaffolds for receptor binding. | researchgate.net |
Analysis of Intramolecular Interactions and Electron Density Distribution (e.g., NBO analysis)
To gain a deeper understanding of the stability and electronic properties of this compound derivatives, researchers turn to quantum chemical calculations, particularly methods that analyze intramolecular interactions and electron density distribution. Natural Bond Orbital (NBO) analysis is a key tool in this regard, as it elucidates donor-acceptor interactions, hyperconjugation, and the delocalization of electron density within the molecule. nih.govscirp.org
NBO analysis operates by transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uba.ar The analysis then examines the interactions between the filled "donor" orbitals (like bonding orbitals or lone pairs) and the empty "acceptor" orbitals (typically antibonding orbitals). The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance. nih.govscirp.org
In the context of the this compound scaffold, NBO analysis can reveal several key features:
Anomeric Effects: The fused ring system can give rise to stereoelectronic effects analogous to the anomeric effect in carbohydrates. NBO analysis can quantify the interaction between the oxygen lone pair (n(O)) and the antibonding orbital of the adjacent C-N bond (σ*(C-N)), which stabilizes specific conformations.
Intramolecular Hydrogen Bonding: In substituted derivatives, NBO analysis can identify and quantify weak intramolecular hydrogen bonds (e.g., C-H···O or C-H···N), which can influence the preferred conformation. nih.gov
Table 2: Key Intramolecular Interactions in Heterocyclic Systems Revealed by NBO Analysis
| Type of Interaction | Donor NBO | Acceptor NBO | Significance | Reference |
|---|---|---|---|---|
| Hyperconjugation | n(N), n(O) | σ(C-C), σ(C-O) | Stabilizes the molecular structure through electron delocalization. | nih.govscirp.org |
| Anomeric Effect | n(O) | σ*(C-N) | Influences conformational preference and stability of the bicyclic junction. | uba.ar |
| Intramolecular H-Bond | n(O) | σ*(C-H) | Can lock the molecule into a specific conformation. | nih.gov |
| Electron Delocalization | π(C=C) | π*(C=N) | Affects the electronic properties and reactivity of the π-system in unsaturated analogs. | acs.org |
Chiroptical Properties and Their Theoretical Prediction
The this compound scaffold is inherently chiral, meaning its derivatives can exist as enantiomers. Chiroptical spectroscopy provides an essential set of techniques for determining the absolute configuration (AC) of these chiral molecules. The primary methods used are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). nih.govresearchgate.net The power of these techniques is immensely amplified when experimental measurements are combined with theoretical predictions from quantum chemical calculations. chemistrywithatwist.com
The reliable assignment of a molecule's stereochemistry relies on a close comparison between the experimental chiroptical spectrum and a spectrum computed for a known configuration. researchgate.net Time-dependent density functional theory (TD-DFT) has become a standard and valuable tool for predicting ECD and ORD spectra, while DFT calculations are used for VCD spectra. researchgate.netarxiv.org
The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule, often through molecular mechanics or MD simulations. chemcomp.com
Geometry Optimization: Optimizing the geometry of each significant conformer using DFT (e.g., with the B3LYP functional). researchgate.net
Spectral Calculation: Computing the chiroptical spectra (ECD, VCD, ORD) for each conformer.
Boltzmann Averaging: Averaging the computed spectra based on the calculated relative free energies (or electronic energies) of the conformers to produce a final theoretical spectrum.
Comparison: Matching the resulting theoretical spectrum with the experimental one. A good match allows for the unambiguous assignment of the molecule's absolute configuration. chemistrywithatwist.com
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for assigning the AC of complex molecules with multiple stereocenters, such as diastereomers. researchgate.net It has been shown to be a superior discriminatory method in cases where ECD and ORD may provide ambiguous results due to small specific rotations or overlapping electronic transitions from different conformers. researchgate.net Combining VCD with NMR spectroscopy further increases the reliability of stereochemical assignments. researchgate.net
For alkaloids containing a related octahydrofuro[2,3-b]pyridine moiety, the absolute configurations have been successfully elucidated through extensive analysis of spectroscopic data, including chiroptical methods, alongside X-ray diffraction and computational data. researchgate.net This integrated approach is the gold standard for structural elucidation of complex chiral molecules. The choice of the theoretical method, including the functional and basis set, is critical, as predicted chiroptical properties can be sensitive to these parameters. nih.gov Furthermore, solvent effects can profoundly influence chiroptical measurements, and advanced computational models, such as the Polarizable Continuum Model (PCM), are often necessary to accurately reproduce experimental results obtained in solution. researchgate.netresearchgate.net
Table 3: Application of Chiroptical Spectroscopy for Stereochemical Analysis
| Chiroptical Method | Information Provided | Theoretical Approach | Key Considerations | Reference |
|---|---|---|---|---|
| ECD (Electronic Circular Dichroism) | Differential absorption of UV-Vis light by electronic transitions. | Time-Dependent DFT (TD-DFT) | Sensitive to the conformation of chromophores. | chemistrywithatwist.comresearchgate.net |
| VCD (Vibrational Circular Dichroism) | Differential absorption of IR light by vibrational transitions. | DFT | Excellent for molecules with multiple stereocenters; less sensitive to solvent than ECD. | researchgate.netresearchgate.net |
| ORD (Optical Rotatory Dispersion) | Variation of optical rotation with wavelength. | TD-DFT | Can be ambiguous if low-energy conformers have opposite ORD values. | nih.govresearchgate.net |
Structure Activity Relationship Studies and Derivatization Within the Octahydrofuro 3,2 B Pyridine Framework
Design and Synthesis of Functionalized Octahydrofuro[3,2-b]pyridine Derivatives
The inherent rigidity of the this compound core allows for the precise positioning of substituents in three-dimensional space. This characteristic is crucial for designing molecules that can selectively interact with the specific binding pockets of biological targets. Synthetic strategies are focused on introducing a variety of functional groups at different positions on the bicyclic system to probe and optimize these interactions.
The systematic variation of substituents is a fundamental strategy in medicinal chemistry to develop a structure-activity relationship (SAR). ed.ac.uknih.gov This approach involves making methodical changes to a lead compound's structure and assessing the impact on its biological activity. For the this compound framework, this can involve altering substituents on either the furan (B31954) or the pyridine (B92270) ring. The goal is to tune properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov
The introduction of different functional groups—such as hydroxyl, amino, alkyl, or aryl moieties—can influence a molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, or establish other non-covalent bonds with a target protein. ed.ac.uk For instance, adding polar groups like hydroxyls or amines can enhance interactions with polar residues in an enzyme's active site, while bulkier, non-polar groups may improve binding through hydrophobic effects. nih.gov The spatial arrangement of these substituents, dictated by the rigid bicyclic core, is critical for achieving optimal binding and, consequently, potent biological activity.
A significant area of research within this framework has been the development of bicyclic iminosugar C-glycosides based on the this compound motif. nih.govresearchgate.netdeepdyve.com These compounds are designed as carbohydrate mimics to inhibit glycosidases, enzymes crucial in various biological processes. nih.govresearchgate.netresearchgate.net
The synthesis of these analogues has been achieved starting from a C-allyl iminosugar. nih.govresearchgate.net Key steps in the synthetic route include a debenzylative iodocycloetherification and a subsequent nucleophilic displacement of the resulting iodine atom. nih.govresearchgate.net This halogen intermediate allows for the introduction of a diverse range of aglycon moieties, including those with alcohol, amine, amide, and triazole functionalities. nih.govresearchgate.netresearchgate.net
Conformational analysis using NMR and DFT calculations has shown that the fused tetrahydrofuran (B95107) (THF) ring constrains the piperidine (B6355638) ring to adopt a flattened ⁴C₁ conformation. nih.govresearchgate.netresearchgate.net When tested for biological activity, these bicyclic compounds were assayed against a panel of glycosidases. nih.govresearchgate.netresearchgate.net The results indicated that derivatives with hydrophobic aglycon groups were more effective inhibitors. nih.govresearchgate.netresearchgate.net
| Compound | Description | Target Enzyme | IC₅₀ (µM) |
| 10 | Iminosugar with a hydrophobic aglycon moiety. researchgate.netresearchgate.net | Rice α-glucosidase | 7.7 researchgate.netresearchgate.net |
| 11 | Iminosugar with a hydrophobic aglycon moiety. researchgate.netresearchgate.net | Human lysosome β-glucosidase | 2.7 researchgate.netresearchgate.net |
| 5 | Iminosugar analogue. researchgate.netresearchgate.net | O-GlcNAcase (OGA) | 140 (Ki) researchgate.netresearchgate.net |
Exploration of Related Fused Heterocyclic Architectures for Expanded Chemical Space
To broaden the potential applications and discover novel biological activities, researchers have explored heterocyclic architectures that are structurally related to this compound. This involves replacing the oxygen atom with other heteroatoms or altering the fusion pattern of the rings.
Replacing the oxygen atom of the furan ring with a nitrogen atom leads to the octahydropyrrolo[3,2-b]pyridine scaffold. These aza-analogues represent a different region of chemical space and have been investigated for their own unique biological properties. For example, derivatives of the related octahydropyrrolo[3,4-c]pyridine have been studied for their potential as GPR119 agonists for the treatment of diabetes and as agents with analgesic and sedative effects. nih.gov The synthesis of such bicyclic pyrrolidine (B122466) systems can be achieved through methods like the catalytic asymmetric intramolecular cycloaddition of azomethine ylides. researchgate.net
The aromatic parent of the this compound system is furo[3,2-b]pyridine (B1253681). This scaffold, arising from the fusion of a π-deficient pyridine ring and a π-excessive furan ring, is an isostere of quinoline (B57606) and is of significant interest in medicinal chemistry. semanticscholar.org Compounds containing the furo[3,2-b]pyridine framework have demonstrated a range of pharmacological properties, including anticancer activities. researchgate.net
The synthesis of these aromatic derivatives can be accomplished through various methods, including the palladium/copper-catalyzed coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, which proceeds through sequential C-C coupling and C-O bond formation in a single pot. researchgate.net This scaffold has been used to develop potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, which are relevant targets in neurodegenerative diseases and cancer. researchgate.net
Another related architecture involves the fusion of an octahydrofuropyridine ring in a spirocyclic fashion with other heterocyclic systems. A notable example is the spirooxindole octahydrofuro[3,4-c]pyridine (B3008536) framework (note the [3,4-c] fusion). rsc.orgresearchgate.netrsc.org These complex tetracyclic structures have been synthesized through methods such as a base-mediated cascade [3+2] double Michael reaction or a domino annulation from spirooxindole tetrahydrofuran precursors. rsc.orgresearchgate.netrsc.org
These derivatives have been evaluated for their biological activities, particularly as antifungal agents against various plant pathogens. rsc.orgresearchgate.netrsc.org The studies showed that spirooxindole octahydrofuro[3,4-c]pyridine derivatives exhibited significant growth inhibition against fungi like Valsa mali and Fusarium graminearum. rsc.orgresearchgate.netrsc.org
| Compound | Substituent | Target Fungus | IC₅₀ (µg/mL) |
| 4ab | Bromine at the meta-position of the benzene (B151609) ring. rsc.orgresearchgate.netresearchgate.net | Fusarium graminearum | 3.31 rsc.orgresearchgate.netresearchgate.net |
Medicinal Chemistry Applications (Academic Focus, excluding clinical/safety)
The this compound framework has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. Its rigid, bicyclic structure, which can be considered a constrained analog of piperidine, allows for the precise positioning of functional groups to interact with biological targets. This section will focus on the academic exploration of this scaffold in identifying and optimizing target-specific interactions and in the design of ligands with high binding affinity.
Scaffold Identification and Optimization for Target-Specific Interactions
The identification of the this compound scaffold often stems from its ability to mimic the transition state of enzymatic reactions, particularly those involving glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and proceed through an oxocarbenium ion-like transition state, which has a half-chair or skewed-boat conformation. The fused furan ring in the this compound forces the piperidine ring into a flattened ¹C₄ conformation, which mimics this transition state, making it a promising starting point for the design of potent glycosidase inhibitors. ohsu.edu
Researchers have identified the related furo[3,2-b]pyridine core as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway. researchgate.net Optimization efforts on 3,5-disubstituted furo[3,2-b]pyridines have yielded potent and cell-active CLK inhibitors. researchgate.net While not the octahydro- variant, this demonstrates the utility of the core furan-fused pyridine ring system in interacting with diverse protein targets.
In the context of glycosidase inhibitors, the this compound motif is a key structural feature of bicyclic iminosugar C-glycosides. The optimization of these scaffolds involves the strategic introduction of various substituents to enhance binding affinity and selectivity. For instance, in the development of O-GlcNAcase (OGA) inhibitors, a key enzyme in various cellular processes, optimization strategies have focused on reducing the polar surface area of carbohydrate-based lead molecules to improve properties such as central nervous system exposure.
A notable example of scaffold identification and optimization is the synthesis of a series of dihydrofuro[3,2-b]piperidine derivatives from D- and L-arabinose. nih.gov These efforts led to the discovery of compounds with significantly stronger inhibitory potency against α-glucosidase than the clinically used drug, acarbose. nih.gov This underscores the potential of the this compound and related scaffolds in the development of new therapeutic agents.
Ligand Design and Binding Affinity Studies with Biological Macromolecules
The design of ligands based on the this compound scaffold has been a fruitful area of research, with a particular focus on glycosidase inhibitors. A key strategy in ligand design is the introduction of diverse aglycon moieties to probe the structure-activity relationship (SAR).
In one study, a series of bicyclic iminosugar C-glycosides based on an this compound motif were synthesized. ohsu.edu A key step in the synthesis involved a debenzylative iodocycloetherification, which introduced a halogen atom. This halogen served as a handle for the subsequent introduction of a variety of aglycon moieties, including those with alcohol, amine, amide, and triazole functionalities. ohsu.edu This allowed for a systematic exploration of how different substituents at this position affect the binding affinity for a panel of 23 different glycosidases. ohsu.edu
The study revealed that iminosugars with hydrophobic aglycon moieties were superior glycosidase inhibitors. ohsu.edu For example, a compound with a hydrophobic aglycon showed a low micromolar inhibition of human lysosome β-glucosidase. ohsu.edu Conformational analysis using NMR and DFT calculations confirmed that the fused tetrahydrofuran ring forces the piperidine ring to adopt a flattened ⁴C₁ conformation, which is believed to contribute to the inhibitory activity by mimicking the transition state of the enzyme. ohsu.edu
The binding affinity of these designed ligands is typically quantified by determining their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). For example, the inhibitory activities of a series of dihydrofuro[3,2-b]piperidine derivatives against α-glucosidase were determined, and some compounds exhibited IC₅₀ values in the nanomolar range, indicating very high binding affinity. nih.gov These studies often reveal that the inhibition is competitive, meaning the inhibitor binds to the same active site as the natural substrate.
The following tables summarize the inhibitory activities of selected this compound and related derivatives against various glycosidases, illustrating the impact of different substituents on binding affinity.
Table 1: Inhibitory Activity of Bicyclic Nojirimycin C-Glycosides Based on an this compound Motif against Various Glycosidases ohsu.edu
| Compound | Aglycon Moiety | Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| 10 | Hydrophobic | Rice α-glucosidase | 7.7 |
| 11 | Hydrophobic | Human lysosome β-glucosidase | 2.7 |
| 5 | - | O-GlcNAcase (OGA) | 140 (Kᵢ) |
Table 2: Inhibitory Activity of Dihydrofuro[3,2-b]piperidine Derivatives against α-Glucosidase nih.gov
| Compound | Modifications | Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| 28 | N-substituted iminosugar from D-ribose | α-glucosidase | 0.5 |
| 32 | N-substituted iminosugar from D-ribose | α-glucosidase | 0.07 |
These detailed studies, combining organic synthesis, enzyme kinetics, and computational modeling, are crucial for the rational design of potent and selective inhibitors based on the this compound scaffold for various therapeutic targets.
Catalytic Applications and Chiral Scaffold Utility of Octahydrofuro 3,2 B Pyridine
Octahydrofuro[3,2-b]pyridine as a Chiral Scaffold in Asymmetric Catalysis
The this compound framework serves as a foundational structure in the design of chiral ligands for asymmetric catalysis. researchgate.net Its inherent rigidity, a consequence of the fused ring system, reduces conformational flexibility. This rigidity is a crucial attribute for a chiral scaffold as it helps to create a well-defined and predictable chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions. The stereochemistry of the scaffold directly influences the spatial arrangement of the coordinating atoms of the ligand, thereby dictating the facial selectivity of substrate approach to the catalytic center.
The utility of this scaffold is exemplified in its incorporation into various ligand classes, which have been successfully employed in a range of asymmetric transformations. ajchem-b.com The development of new synthetic routes to access enantiomerically pure or enriched forms of the this compound core is therefore a key area of research, as it unlocks the potential to generate a diverse library of chiral ligands. chim.it The modular nature of ligands derived from this scaffold allows for systematic tuning of their steric and electronic properties, a critical aspect in optimizing catalyst performance for specific reactions. dicp.ac.cn
Development of this compound-Based Chiral Ligands
The inherent chirality and conformational rigidity of the this compound skeleton make it an attractive building block for the synthesis of novel chiral ligands. Researchers have capitalized on these features to design and develop ligands for a variety of metal-catalyzed asymmetric reactions. The strategic placement of donor atoms on the this compound framework allows for the creation of bidentate or multidentate ligands capable of forming stable and well-defined complexes with transition metals.
Design and Synthesis of Tunable Chiral Pyridine (B92270)–Aminophosphine Ligands
A significant advancement in the application of the this compound scaffold has been the design and synthesis of tunable chiral pyridine–aminophosphine (P,N) ligands. rsc.org These ligands combine the coordinating properties of a pyridine nitrogen atom and a phosphine (B1218219) phosphorus atom, creating a versatile chelating system for various transition metals. The synthesis of these ligands often involves a modular approach, allowing for the systematic variation of substituents on both the pyridine and phosphine moieties. This tunability is crucial for fine-tuning the electronic and steric properties of the ligand to achieve optimal reactivity and enantioselectivity in a given catalytic transformation. dicp.ac.cn The synthesis typically starts from an enantiomerically pure this compound precursor, ensuring the chirality of the final ligand.
Applications in Asymmetric Hydrogenation and Other Enantioselective Transformations
Ligands derived from the this compound scaffold have demonstrated considerable success in asymmetric hydrogenation, a powerful method for the synthesis of chiral compounds. dicp.ac.cnrsc.org Iridium complexes of these chiral P,N ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, affording the corresponding saturated products with excellent enantioselectivities. dicp.ac.cn The rigid backbone of the this compound scaffold is instrumental in creating a well-defined chiral pocket around the metal center, which is key to achieving high levels of stereocontrol.
Beyond asymmetric hydrogenation, these ligands have the potential to be applied in a range of other enantioselective transformations. The modular design of these ligands allows for their adaptation to other catalytic processes, such as asymmetric allylic alkylations, hydroformylations, and conjugate additions. The ability to fine-tune the ligand structure opens up possibilities for developing highly efficient and selective catalysts for the synthesis of a wide array of chiral molecules. nih.gov
Role in Enzyme Mimicry and Biocatalysis for Complex Molecule Synthesis
The structural features of this compound derivatives have led to their exploration in the realm of enzyme mimicry and biocatalysis. The constrained conformation of the fused ring system can mimic the active sites of certain enzymes, providing a scaffold for the design of small molecule catalysts that can perform enzyme-like transformations. nih.gov
Mechanistic Investigations of Reactions Involving the Octahydrofuro 3,2 B Pyridine Motif
Elucidation of Reaction Pathways for Ring Formation and Transformations
The construction of the bicyclic octahydrofuro[3,2-b]pyridine core is achieved through various strategic cyclization reactions. The elucidation of these pathways is key to developing efficient syntheses.
One prominent method involves an intramolecular cycloetherification. For instance, bicyclic iminosugar C-glycosides featuring the this compound motif have been synthesized from a C-allyl iminosugar precursor. researchgate.net A key step in this synthesis is a debenzylative iodocycloetherification , where an iodine-promoted cyclization forms the tetrahydrofuran (B95107) ring onto the existing piperidine (B6355638) structure. researchgate.net
Another pathway involves the intramolecular cyclization of a substituted piperidine derivative. An N-bromosuccinimide (NBS)-mediated intramolecular addition reaction, catalyzed by boron trifluoride etherate (BF₃·OEt₂), has been successfully used to form the octahydrofuro[2,3-b]pyridine skeleton from an alcohol-containing piperidine precursor. clockss.org
Transformations of the this compound ring system have also been investigated. A notable example is a reversible debrominative ring-opening reaction . When a bromo-substituted octahydrofuro[2,3-b]pyridine derivative was treated with the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it did not lead to the expected dehydrobromination. Instead, the reaction yielded the ring-opened precursor, demonstrating a reversible transformation pathway. clockss.org The proposed mechanism suggests that DBU facilitates the removal of the bromine, leading to a ring-opened intermediate that is subsequently protonated. clockss.org
Aromatization of the saturated bicyclic system to the corresponding furo[2,3-b]pyridine (B1315467) represents another significant transformation. A proposed mechanism for this process, mediated by Cu(OAc)₂ with (diacetoxyiodo)benzene (B116549) (DIB) and iodine, involves a series of radical-based steps, including radical formation at key positions, iodination, and subsequent elimination reactions to achieve the fully aromatic structure. clockss.org
| Reaction Type | Key Reagents | Precursor Type | Product | Ref. |
| Iodocycloetherification | Iodine | C-allyl iminosugar | This compound motif | researchgate.net |
| Intramolecular Bromoamination | NBS, BF₃·OEt₂ | Piperidine with pendant alcohol | Bromo-substituted octahydrofuro[2,3-b]pyridine | clockss.org |
| Debrominative Ring-Opening | DBU | Bromo-substituted octahydrofuro[2,3-b]pyridine | Ring-opened piperidine precursor | clockss.org |
| Aromatization | Cu(OAc)₂, DIB, I₂ | Octahydrofuro[2,3-b]pyridine | Furo[2,3-b]pyridine | clockss.org |
Identification and Characterization of Intermediate Species and Transition States
Understanding a reaction mechanism requires the identification of transient species, such as intermediates and transition states, that exist between the reactants and products. While often too unstable for direct isolation, their existence is inferred through trapping experiments, spectroscopic analysis, and computational modeling.
In the DBU-mediated reversible ring-opening of a bromo-substituted octahydrofuro[2,3-b]pyridine, a series of charged intermediates have been proposed. clockss.org The mechanism likely proceeds through an initial abstraction of the bromine atom by DBU to form a cationic intermediate, which then undergoes ring-opening to form an enamine-like species before final protonation. clockss.org
For the aromatization of the octahydrofuro[2,3-b]pyridine skeleton, a complex radical mechanism has been suggested. clockss.org This pathway involves several key intermediates:
Intermediate (I): A radical species formed at the C-7a position.
Intermediate (II): An iodinated version of the initial radical.
Intermediate (III): A species formed after dehydroiodination.
Intermediate (IV): A second radical formed at the C-6 position.
Intermediate (V): A dehydrogenated intermediate preceding the final aromatization. clockss.org
While not specific to this compound, broader studies on pyridine (B92270) ring synthesis provide analogous insights. For example, the hetero-Diels-Alder reaction between an isoxazole (B147169) and an enamine is proposed to proceed through a high-energy [2.2.1]-oxazabicyclic intermediate . nsf.gov The subsequent pathway to the pyridine product depends on the sequence of amine loss and ring-opening, each step involving distinct transition states. nsf.gov Similarly, theoretical studies on pyridine synthesis from pyrylium (B1242799) salts identify multiple transition states corresponding to nucleophilic attack, ring-opening, re-cyclization, and dehydration steps. unjani.ac.id These studies underscore the complexity of heterocyclic ring formation, involving a series of high-energy transition states and reactive intermediates.
Computational Mechanistic Studies to Understand Reaction Selectivity and Efficiency
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms at the molecular level. riken.jp It allows for the calculation of the energies of reactants, products, intermediates, and transition states, providing a quantitative understanding of reaction pathways, selectivity, and efficiency. nsf.govriken.jp
In the context of the this compound motif, DFT calculations have been employed to study the conformation of the bicyclic system. These studies revealed that the fused tetrahydrofuran ring forces the piperidine ring into a flattened ¹C₄ conformation, which influences its reactivity and interaction with biological targets. researchgate.net
More broadly, computational studies on related pyridine syntheses highlight the power of these methods. For instance, in the reaction of isoxazoles with enamines, DFT calculations (using the B3LYPD3 functional) were used to compare two possible mechanistic pathways: (A) initial loss of amine followed by ring opening, versus (B) initial ring opening followed by loss of amine. nsf.gov By calculating the energy profiles for both pathways, researchers can determine the most likely route and identify the rate-determining step. Such calculations can also elucidate the role of catalysts or additives; for example, modeling showed that a Lewis acid like TiCl₄ significantly lowers the energy barrier for the ring-opening step. nsf.gov
These computational approaches are also vital for understanding selectivity. In diastereoselective reactions, DFT can be used to model the transition states leading to different stereoisomers. riken.jp The calculated energy difference between these transition states can predict the observed product ratio. Factors influencing selectivity, such as steric hindrance and noncovalent interactions (e.g., C-H···π interactions), can be identified and analyzed, providing a rationale for the experimental outcome and guiding the design of more selective catalysts. riken.jpchemrxiv.org
| Computational Method | Application in Mechanistic Studies | Investigated System/Reaction | Ref. |
| DFT | Conformational analysis | This compound motif | researchgate.net |
| DFT (B3LYPD3) | Comparison of reaction pathways, transition state analysis | Pyridine synthesis from isoxazoles | nsf.gov |
| DFT | Analysis of transition states and intermediates | Pyridine synthesis from pyrylium salt | unjani.ac.id |
| DFT | Elucidation of diastereoselectivity, analysis of noncovalent interactions | Rare-earth-catalyzed [3+2] annulation | riken.jp |
Advanced Research Perspectives and Future Directions for Octahydrofuro 3,2 B Pyridine Research
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. researchgate.net These computational tools are being increasingly integrated into the research and development of novel compounds, including derivatives of octahydrofuro[3,2-b]pyridine.
Furthermore, machine learning models are being employed in the rational design of new this compound derivatives with desired biological activities. nih.gov By establishing quantitative structure-activity relationships (QSAR), these models can predict the biological potency of virtual compounds before they are synthesized. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The integration of computational methods with experimental data is crucial for improving the accuracy and reliability of these predictions.
The table below illustrates the potential applications of AI and ML in the context of this compound research.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Algorithms predict synthetic routes by working backward from the target molecule. arxiv.org | Faster identification of efficient and novel synthetic pathways to the this compound core. |
| Reaction Condition Optimization | ML models can suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation. frontiersin.org | Increased reaction yields and reduced experimental optimization time for the synthesis of derivatives. |
| Virtual Screening | High-throughput virtual screening of large compound libraries to identify potential hits with desired biological activity. | Rapid identification of this compound-based compounds with potential therapeutic applications. |
| De Novo Drug Design | Generative models design novel molecules with specific desired properties. | Creation of entirely new this compound derivatives with optimized activity and pharmacokinetic profiles. |
| ADMET Prediction | ML models predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. researchgate.net | Early-stage filtering of compounds with unfavorable ADMET profiles, reducing late-stage attrition. |
Novel Synthetic Strategies for Enhanced Efficiency, Atom Economy, and Sustainability
The development of novel synthetic strategies for the construction of the this compound scaffold is a key area of ongoing research. The focus is on enhancing efficiency, maximizing atom economy, and promoting sustainability.
The principles of green chemistry are also being increasingly applied to the synthesis of heterocyclic compounds. nih.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that avoid the use of stoichiometric and often toxic reagents. acsgcipr.org For instance, the use of ultrasound irradiation in the presence of a recyclable Pd/C catalyst has been shown to be an efficient method for the synthesis of furo[3,2-b]pyridine (B1253681) derivatives. nih.govgrafiati.com
The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is a central tenet of green chemistry. nih.govnih.gov Reactions such as cycloadditions and isomerizations are inherently atom-economical. nih.govnih.gov The development of catalytic enantioselective methods for the synthesis of chiral this compound derivatives is also a significant goal, as it would provide access to enantiomerically pure compounds with potentially distinct biological activities.
The following table summarizes some of the novel synthetic strategies being explored for the synthesis of this compound and related heterocycles.
| Synthetic Strategy | Key Features | Advantages for this compound Synthesis |
| Cascade Reactions | Multiple bond-forming steps in a single operation. bohrium.com | Increased efficiency, reduced waste, and step economy. |
| Catalytic Methods | Use of catalysts to promote reactions, often with high selectivity. acsgcipr.orgnih.gov | Milder reaction conditions, lower waste, and potential for enantioselectivity. |
| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. frontiersin.org | Improved safety, scalability, and control over reaction parameters. |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. acsgcipr.org | High atom economy and rapid generation of molecular diversity. |
| Biocatalysis | Use of enzymes to catalyze chemical transformations. | High selectivity, mild reaction conditions, and environmentally friendly. |
Expansion of the Biological Activity Spectrum through Rational Design and High-Throughput Screening
The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including as kinase inhibitors and modulators of the Hedgehog signaling pathway. researchgate.netmedchemexpress.comnih.gov The this compound core, as a saturated analogue, offers a three-dimensional structure that can be exploited for novel biological targets.
Rational drug design plays a crucial role in expanding the biological activity spectrum of the this compound scaffold. nih.govmdpi.com By understanding the structure-activity relationships (SAR) of existing compounds, chemists can design new derivatives with improved potency and selectivity. nih.gov For example, the introduction of specific substituents at various positions on the bicyclic ring system can modulate the compound's interaction with its biological target. researchgate.net
High-throughput screening (HTS) is another powerful tool for discovering new biological activities. nih.gov By screening large libraries of this compound derivatives against a wide range of biological targets, researchers can identify novel hits for further optimization. nih.gov The combination of HTS with computational methods can further accelerate the discovery process.
The development of bicyclic iminosugar C-glycosides based on the this compound motif has demonstrated their potential as glycosidase inhibitors. consensus.appresearchgate.net This highlights the potential for this scaffold to mimic natural carbohydrates and interact with carbohydrate-processing enzymes. Further exploration in this area could lead to the development of new therapeutic agents for a variety of diseases.
The table below outlines potential therapeutic areas for exploration with this compound derivatives.
| Therapeutic Area | Rationale | Key Research Approaches |
| Oncology | Furo[3,2-b]pyridine derivatives have shown anticancer activity. nih.govresearchgate.net | Rational design of kinase inhibitors, modulators of signaling pathways (e.g., Hedgehog), and evaluation against various cancer cell lines. researchgate.netnih.gov |
| Infectious Diseases | Pyridine-based compounds are known to have antimicrobial and antiviral properties. nih.govresearchgate.net | Screening of compound libraries against a panel of bacteria, fungi, and viruses. |
| Neurodegenerative Diseases | The ability to penetrate the central nervous system is a known property of some pyridine-based compounds. researchgate.net | Design of compounds targeting key enzymes or receptors involved in neurodegeneration, such as cholinesterases. researchgate.net |
| Metabolic Disorders | Pyridine (B92270) derivatives have been investigated for their antidiabetic properties. nih.gov | Development of glycosidase inhibitors and other modulators of metabolic pathways. consensus.app |
Q & A
Q. What are the established synthetic methodologies for Octahydrofuro[3,2-b]pyridine and its derivatives?
The synthesis of this compound derivatives often involves cyclization or annulation reactions. For example:
- Annulation reactions : Aurone-derived α,β-unsaturated imines react with terminal alkynes in the presence of triethylamine to form 1,4-dihydrobenzofuro[3,2-b]pyridines .
- Substitution reactions : Copper(I) acetylides can substitute aryl halides in furo[3,2-b]pyridine scaffolds, a method applicable to saturated analogs like octahydro derivatives .
- Tricyclic systems : Racemic 7-substituted tricyclic compounds (e.g., pyrrolo[3',4':4,5]furo[3,2-b]pyridines) are synthesized via cycloaddition, with enantiomers separated using chiral chromatography .
Q. How can structural characterization of this compound be optimized?
Key techniques include:
- NMR spectroscopy : Assigning stereochemistry (e.g., 3aR,7aR configurations in related compounds) using 2D NOESY or COSY experiments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, particularly for halogenated derivatives (e.g., 7-chlorothieno[3,2-b]pyridine) .
- X-ray crystallography : Resolves complex bicyclic or tricyclic structures, as demonstrated for pyrrolo-fused furopyridines .
Q. What functionalization strategies enhance the reactivity of this compound?
- Electrophilic substitution : Bromination or iodination at the 5-position of furo[3,2-b]pyridine scaffolds improves derivatization potential .
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, leveraging halogenated intermediates (e.g., 7-bromo derivatives) .
- Protecting group strategies : tert-Butyldimethylsilyl (TBS) groups protect hydroxyl or amine functionalities during multi-step syntheses .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking : Used to evaluate interactions with targets like dopamine D4 receptors, as seen in fluorine-substituted pyrrolo[2,3-b]pyridines .
- QSAR studies : Correlate substituent effects (e.g., nitro or trifluoromethyl groups) with in vitro efficacy, such as anti-parasitic activity against Haemonchus contortus .
- DFT calculations : Predict regioselectivity in electrophilic substitutions, aiding in rational design of derivatives .
Q. How should researchers address contradictions in reported biological data for furopyridine analogs?
- Assay standardization : Discrepancies in insulinotropic activity (e.g., RIN5F cell assays vs. in vivo models) require strict control of glucose concentrations and cell passage numbers .
- Metabolic stability screening : Differences in pharmacokinetics (e.g., hepatic clearance of nitro-substituted derivatives) may explain variable in vivo outcomes .
- Enantiomer-specific analysis : Separate racemic mixtures using chiral HPLC to resolve conflicting efficacy data .
Q. What are the challenges in scaling up this compound synthesis?
- Purification bottlenecks : Chromatography for enantiomer separation is impractical at scale; alternative methods like crystallization or enzymatic resolution are preferred .
- Safety protocols : Handle explosive intermediates (e.g., nitro derivatives) with inert atmospheres and controlled temperatures (2–8°C storage) .
- Yield optimization : Catalytic hydrogenation of furo[3,2-b]pyridine to octahydro derivatives requires precise pressure and catalyst loading (e.g., 10% Pd/C under 50 psi H₂) .
Q. Methodological Notes
- Purity criteria : Use HPLC with UV detection (≥95% purity) for intermediates; chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess verification .
- Data reproducibility : Report detailed reaction conditions (solvent, temperature, catalyst) to enable replication, as minor changes can drastically alter yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
